N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloropropanamide
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Overview
Description
“N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloropropanamide” is a complex organic compound. The bicyclo[2.2.1]heptane part of the molecule is derived from norbornane, also known as bicyclo[2.2.1]heptane, which is a saturated hydrocarbon .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. A related compound, N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl), has been studied at Oles Honchar Dnipropetrovsk National University .Molecular Structure Analysis
The molecular structure of “N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloropropanamide” is complex due to the presence of the bicyclo[2.2.1]heptane moiety. Bicyclo[2.2.1]heptane is a bridged bicyclic compound derived from a cyclohexane ring with a methylene bridge in the 1,4- position .Chemical Reactions Analysis
The chemical reactions involving “N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloropropanamide” could be complex due to the bicyclic structure. Bicyclo[2.2.1]heptanes have been studied extensively and their reactions often involve unusual dihedral angles .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloropropanamide” would be influenced by its complex structure. Norbornane, a related compound, is a crystalline compound with a melting point of 88 °C .Scientific Research Applications
Synthesis and Chemical Transformations
- Synthesis Techniques : The compound N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloropropanamide has been a subject of interest in synthetic chemistry. Research has shown that derivatives of this compound can be synthesized through reactions involving epichlorohydrin, demonstrating the compound's versatility in organic synthesis (Palchikov, Prid’ma, & Kas’yan, 2014). Additionally, studies have explored the aminolysis of related compounds, providing insights into their chemical behavior and potential applications in the synthesis of other complex molecules (Palchikov, Prid’ma, Tokar, Turov, Omel’chenko, Shishkin, Golodaeva, & Kas’yan, 2013).
Structural and Stereochemical Studies
- Crystallography and Stereochemistry : Investigations into the crystal structures and stereochemistry of compounds related to N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloropropanamide have provided valuable information about their molecular configurations. For instance, studies have revealed detailed insights into the hydrogen-bonding properties and absolute configurations of similar compounds, which are crucial for understanding their chemical interactions and potential applications (Plettner, Mohle, Mwangi, Griscti, Patrick, Nair, Batchelor, & Einstein, 2005).
Potential Biological Applications
- Antiviral Activity : Some derivatives of N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloropropanamide have shown promise in the field of antiviral research. For example, certain compounds have demonstrated potential in inhibiting RNA virus replication, indicating possible applications in the development of new antiviral drugs (Pitushkin, Burmistrov, Saeef, Vernigora, & Butov, 2020).
Toxicological Studies
- Toxicity Analysis : Research has also been conducted on the toxic effects of related compounds, such as 2-ethylnorbornane, on bacterial cells. These studies are important for understanding the safety and environmental impact of these chemicals (Manukhov, Yaguzhinsky, Bermeshev, Zisman, Pevgov, Samoilov, Shorunov, & Maksimov, 2019).
Future Directions
properties
IUPAC Name |
N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-chloropropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClNO/c1-7(13)12(15)14-8(2)11-6-9-3-4-10(11)5-9/h7-11H,3-6H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRHZCDJUHUGET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2CCC1C2)NC(=O)C(C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloropropanamide |
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